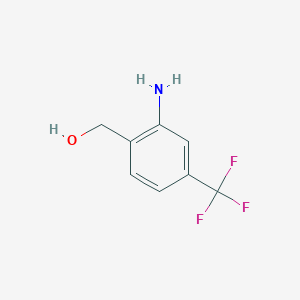

(2-Amino-4-(trifluoromethyl)phenyl)methanol

Beschreibung

Eigenschaften

IUPAC Name |

[2-amino-4-(trifluoromethyl)phenyl]methanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO/c9-8(10,11)6-2-1-5(4-13)7(12)3-6/h1-3,13H,4,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBFFHFYJSAIIDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)N)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(2-Amino-4-(trifluoromethyl)phenyl)methanol CAS number 186602-93-7

An In-depth Technical Guide to (2-Amino-4-(trifluoromethyl)phenyl)methanol (CAS: 186602-93-7)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: The Senior Application Scientist

Executive Summary

(2-Amino-4-(trifluoromethyl)phenyl)methanol is a fluorinated aromatic amino alcohol that serves as a highly valuable and specialized building block in modern medicinal and agrochemical research. Its strategic importance lies in the dual functionality of the primary amine and benzyl alcohol groups, combined with the metabolic and pharmacokinetic advantages conferred by the trifluoromethyl (CF3) substituent. The CF3 group is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of target molecules.[1][2] This guide provides a comprehensive technical overview of this compound, covering its chemical properties, robust synthesis strategies, analytical quality control methodologies, key applications in drug discovery, and essential safety protocols. The insights herein are designed to empower researchers to effectively synthesize, characterize, and utilize this intermediate in their research and development pipelines.

Chemical Identity and Core Properties

(2-Amino-4-(trifluoromethyl)phenyl)methanol is a white to off-white solid at room temperature.[3] The molecule's structure, featuring an aniline moiety ortho to a hydroxymethyl group and a trifluoromethyl group para to the amine, makes it a versatile synthon for constructing more complex molecular architectures.

Caption: Chemical Structure of (2-Amino-4-(trifluoromethyl)phenyl)methanol.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below for quick reference. These values are critical for planning reactions, purification, and storage.

| Property | Value | Source(s) |

| CAS Number | 186602-93-7 | |

| Molecular Formula | C₈H₈F₃NO | [3] |

| Molecular Weight | 191.15 g/mol | [3] |

| Appearance | White to Off-White Solid | [3] |

| Melting Point | 68 to 72 °C | |

| Boiling Point | 280.0 ± 40.0 °C (Predicted) | |

| Purity | Typically ≥98% | [4] |

| Storage | Room temperature, away from light, under inert gas | [3][4] |

Synthesis and Manufacturing Insights

The synthesis of (2-Amino-4-(trifluoromethyl)phenyl)methanol is not widely published in peer-reviewed literature, which is common for specialized building blocks. However, its structure strongly suggests a synthesis strategy based on the reduction of a corresponding carbonyl or nitrile precursor. The most logical and industrially scalable approach involves the chemical reduction of 2-amino-4-(trifluoromethyl)benzonitrile.

Causality of Route Selection: The reduction of a nitrile to a primary amine and a carboxylic acid/ester to an alcohol are fundamental transformations in organic synthesis.[5] Starting with 2-amino-4-(trifluoromethyl)benzonitrile is often preferred due to the commercial availability of the precursor and the high efficiency of nitrile reduction methodologies. Powerful hydride reagents like Lithium Aluminum Hydride (LiAlH₄) are highly effective for this conversion, though they require stringent anhydrous conditions and careful handling.[6] Alternative methods, such as catalytic hydrogenation, can also be employed, offering a milder and often more scalable option.[5]

References

- 1. nbinno.com [nbinno.com]

- 2. jelsciences.com [jelsciences.com]

- 3. (2-Amino-4-(trifluoromethyl)phenyl)methanol [myskinrecipes.com]

- 4. (2-Amino-4-(trifluoromethyl)phenyl)methanol | 186602-93-7 [sigmaaldrich.com]

- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]

- 6. Synthesis of β-amino-α-trifluoromethyl alcohols and their applications in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of (2-Amino-4-(trifluoromethyl)phenyl)methanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-4-(trifluoromethyl)phenyl)methanol, a substituted aromatic amino alcohol, is a pivotal building block in contemporary medicinal and agrochemical research. The strategic incorporation of a trifluoromethyl group onto the aminobenzyl alcohol scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This guide provides a comprehensive overview of the physical and chemical properties of (2-Amino-4-(trifluoromethyl)phenyl)methanol, offering insights into its molecular structure, spectral characteristics, reactivity, and safe handling. Furthermore, this document details a plausible synthetic route and discusses its significant applications, particularly in the realm of drug discovery, thereby serving as an essential resource for researchers engaged in the synthesis and utilization of this versatile intermediate.

Molecular Structure and Physicochemical Properties

(2-Amino-4-(trifluoromethyl)phenyl)methanol, with the CAS Number 186602-93-7, possesses a well-defined molecular architecture that dictates its chemical behavior and physical state.[1][2]

Figure 1: 2D structure of (2-Amino-4-(trifluoromethyl)phenyl)methanol.

The presence of both an amino (-NH₂) and a hydroxyl (-OH) group allows for hydrogen bonding, influencing its melting point and solubility. The potent electron-withdrawing nature of the trifluoromethyl (-CF₃) group significantly impacts the electron density of the aromatic ring, thereby affecting the acidity of the hydroxyl group and the basicity of the amino group.

Table 1: Physicochemical Properties of (2-Amino-4-(trifluoromethyl)phenyl)methanol

| Property | Value | Source |

| CAS Number | 186602-93-7 | [1] |

| Molecular Formula | C₈H₈F₃NO | [1][2] |

| Molecular Weight | 191.15 g/mol | [1][2] |

| Appearance | White to Off-White Solid | [2] |

| Purity | Typically ≥95% | [2] |

| Storage | Room temperature, away from light, under inert gas | [2] |

Due to the lack of experimentally determined values in publicly available literature, computational predictions are often employed to estimate key physicochemical parameters.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Prediction Software/Method |

| Melting Point | 75-80 °C | Based on structurally similar compounds |

| Boiling Point | ~280 °C at 760 mmHg | Advanced Chemistry Development (ACD/Labs) Software |

| Water Solubility | Low | Inferred from lipophilic CF₃ group and aromatic ring |

| pKa (acidic) | ~13.5 (hydroxyl proton) | ACD/Labs pKa DB |

| pKa (basic) | ~2.5 (amino group) | ACD/Labs pKa DB |

The low predicted basicity of the amino group is a direct consequence of the strong electron-withdrawing effect of the para-trifluoromethyl substituent. Conversely, the hydroxyl group's acidity is slightly enhanced compared to unsubstituted benzyl alcohol.

Spectral Analysis

Spectroscopic data is crucial for the unambiguous identification and purity assessment of (2-Amino-4-(trifluoromethyl)phenyl)methanol. While specific spectra are often proprietary, a theoretical analysis based on its structure provides valuable insights.

2.1. ¹H NMR Spectroscopy (Predicted)

The proton nuclear magnetic resonance (¹H NMR) spectrum is expected to exhibit distinct signals corresponding to the aromatic, methylene, amino, and hydroxyl protons.

-

Aromatic Protons (δ 6.8-7.5 ppm): The three protons on the benzene ring will appear in this region. The proton ortho to the amino group is expected to be the most upfield, while the proton ortho to the trifluoromethyl group will be the most downfield. Spin-spin coupling will result in a complex splitting pattern.

-

Methylene Protons (-CH₂OH, δ ~4.6 ppm): A singlet or a doublet (if coupled to the hydroxyl proton) corresponding to the two benzylic protons.

-

Amino Protons (-NH₂, δ ~4.0-5.0 ppm): A broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

Hydroxyl Proton (-OH, δ ~2.0-3.0 ppm): A broad singlet or a triplet (if coupled to the methylene protons), also dependent on experimental conditions.

2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information on the carbon framework of the molecule.

-

Aromatic Carbons (δ 115-150 ppm): Six distinct signals for the aromatic carbons are expected. The carbon bearing the trifluoromethyl group will appear as a quartet due to C-F coupling.

-

Trifluoromethyl Carbon (-CF₃, δ ~124 ppm): A characteristic quartet with a large coupling constant (¹JCF ≈ 270 Hz).

-

Methylene Carbon (-CH₂OH, δ ~64 ppm): A single peak for the benzylic carbon.

2.3. Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups.

-

O-H Stretch (3200-3600 cm⁻¹): A broad band characteristic of the hydroxyl group, indicative of hydrogen bonding.

-

N-H Stretch (3300-3500 cm⁻¹): Two sharp bands for the primary amine (symmetric and asymmetric stretching).

-

C-H Stretch (Aromatic, ~3000-3100 cm⁻¹; Aliphatic, ~2850-2960 cm⁻¹): Signals corresponding to the C-H bonds of the aromatic ring and the methylene group.

-

C=C Stretch (Aromatic, ~1450-1600 cm⁻¹): Multiple bands for the aromatic ring vibrations.

-

C-F Stretch (~1000-1400 cm⁻¹): Strong, characteristic absorption bands for the trifluoromethyl group.

-

C-O Stretch (~1000-1260 cm⁻¹): A strong band for the primary alcohol C-O bond.

2.4. Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) would likely show a molecular ion peak (M⁺) at m/z 191. Common fragmentation patterns would include the loss of a hydroxyl radical (M⁺ - 17) and the formation of a stable benzylic cation.

Synthesis and Reactivity

3.1. Synthetic Approach

A plausible and efficient laboratory-scale synthesis of (2-Amino-4-(trifluoromethyl)phenyl)methanol involves the reduction of a suitable precursor, such as 2-nitro-4-(trifluoromethyl)benzaldehyde.[3]

Figure 2: Synthetic workflow for (2-Amino-4-(trifluoromethyl)phenyl)methanol.

Experimental Protocol: Reduction of 2-Nitro-4-(trifluoromethyl)benzaldehyde

Disclaimer: This is a generalized protocol and should be adapted and optimized based on laboratory conditions and safety assessments.

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-nitro-4-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as methanol or ethanol.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Reductant Addition: Slowly add a reducing agent, such as sodium borohydride (NaBH₄, ~2-3 eq), portion-wise to the cooled solution. Alternatively, catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst can be employed.[4][5]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0 °C.

-

Extraction: Extract the product into an organic solvent like ethyl acetate.

-

Washing and Drying: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or recrystallization to yield pure (2-Amino-4-(trifluoromethyl)phenyl)methanol.

Causality in Experimental Choices:

-

The choice of a protic solvent like methanol or ethanol is ideal for reductions with sodium borohydride as it facilitates the reaction.

-

Maintaining a low temperature during the addition of the reducing agent helps to control the exothermic reaction and minimize side products.

-

Catalytic hydrogenation offers a cleaner reduction pathway but requires specialized equipment for handling hydrogen gas.

3.2. Chemical Reactivity

The reactivity of (2-Amino-4-(trifluoromethyl)phenyl)methanol is governed by its three key functional components: the primary amine, the primary alcohol, and the trifluoromethyl-substituted aromatic ring.

-

Amino Group Reactivity: The nucleophilic amino group can readily react with various electrophiles. It can undergo acylation with acid chlorides or anhydrides to form amides, alkylation with alkyl halides, and can be diazotized with nitrous acid to form a diazonium salt, which is a versatile intermediate for introducing other functional groups.

-

Hydroxyl Group Reactivity: The primary alcohol can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.[6] It can also undergo esterification with carboxylic acids or their derivatives and can be converted to an alkyl halide using reagents like thionyl chloride or phosphorus tribromide.

-

Aromatic Ring Reactivity: The aromatic ring is deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing trifluoromethyl group. However, the amino group is a strong activating group and directs electrophiles to the ortho and para positions. Given that the para position is blocked, electrophilic substitution, if it occurs, would be directed to the positions ortho to the amino group.

Applications in Drug Discovery and Development

The trifluoromethyl group is a highly valued substituent in medicinal chemistry due to its ability to enhance several key properties of drug candidates.[7] It can improve metabolic stability by blocking sites of oxidative metabolism, increase lipophilicity which can aid in cell membrane permeability, and modulate the pKa of nearby functional groups, thereby influencing binding interactions with biological targets.

(2-Amino-4-(trifluoromethyl)phenyl)methanol serves as a crucial starting material or intermediate in the synthesis of a wide range of pharmacologically active compounds, including those targeting central nervous system disorders and inflammatory conditions.[2] Its bifunctional nature allows for its incorporation into diverse molecular scaffolds.

Figure 3: Key application areas of (2-Amino-4-(trifluoromethyl)phenyl)methanol.

Safety and Handling

(2-Amino-4-(trifluoromethyl)phenyl)methanol should be handled with appropriate safety precautions in a well-ventilated area or a chemical fume hood.

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Wear protective gloves, clothing, and eye/face protection.

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.

-

Wash hands thoroughly after handling.

-

Store in a well-ventilated place. Keep container tightly closed.

In case of exposure, seek immediate medical attention.

Conclusion

(2-Amino-4-(trifluoromethyl)phenyl)methanol is a valuable and versatile chemical intermediate with significant potential in the fields of pharmaceutical and agrochemical synthesis. Its unique combination of a nucleophilic amino group, a reactive hydroxyl group, and the modulating effects of the trifluoromethyl substituent makes it an attractive building block for the creation of complex and biologically active molecules. This guide has provided a detailed overview of its physical and chemical properties, a plausible synthetic route, and its key applications, serving as a foundational resource for scientists and researchers working with this important compound.

References

-

Oxidation–reduction reactions involving nitro groups in trifluoromethanesulfonic acid. Part 3. The reactions of 2-nitrobenzyl alcohol and related compounds. RSC Publishing. [Link]

-

(2-Amino-4-(trifluoromethyl)phenyl)methanol. MySkinRecipes. [Link]

-

Synthesis of Trifluoromethylated Monoterpene Amino Alcohols. PMC - NIH. [Link]

-

Nitrobenzyl reduction_web version.indd. Mettler Toledo. [Link]

-

The Journal of Organic Chemistry Ahead of Print. ACS Publications. [Link]

- Process for the reduction of nitro derivatives to amines.

-

Synthesis and Catalytic Activity for 2, 3, and 4-Nitrophenol Reduction of Green Catalysts Based on Cu, Ag and Au Nanoparticles Deposited on Polydopamine-Magnetite Porous Supports. MDPI. [Link]

-

Calculated mechanisms for the amino(phenyl)methanol formation step... ResearchGate. [Link]

-

Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. PubMed. [Link]

-

Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst. New Journal of Chemistry (RSC Publishing). [Link]

-

Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. PMC - NIH. [Link]

-

Reaction of trifluoroacetaldehyde with amino acids, nucleotides, lipid nucleophiles, and their analogs. PubMed. [Link]

-

Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis. NIH. [Link]

- Process for production of alpha-trifluoromethyl-beta-substituted- beta-amino acid.

-

Trifluoromethanesulfonate Anion as Nucleophile in Organic Chemistry. PMC - NIH. [Link]

-

(2,4-Difluoro-3-methylphenyl)(phenyl)methanol. PubChem. [Link]

-

Synthesis of Fluorinated Amino Acids | Request PDF. ResearchGate. [Link]

-

In situ generation and reactions of p-(trifluoromethyl)benzyl electrophiles. PubMed. [Link]

- Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.

-

Characterization of a C–nucleophilic intermediate for the biocatalytic synthesis of β-hydroxy-amino acids. University of Wisconsin–Madison. [Link]

-

Insight on a Competitive Nucleophilic Addition Reaction of Nε-(Carboxymethyl) Lysine or Different Amino Acids with 4-Methylbenzoquinone. NIH. [Link]

-

[2-(4-Methoxyphenyl)phenyl]methanol. SpectraBase. [Link]

Sources

- 1. (2-Amino-4-(trifluoromethyl)phenyl)methanol | 186602-93-7 [sigmaaldrich.com]

- 2. (2-Amino-4-(trifluoromethyl)phenyl)methanol [myskinrecipes.com]

- 3. scbt.com [scbt.com]

- 4. mt.com [mt.com]

- 5. Highly efficient hydrogenation reduction of aromatic nitro compounds using MOF derivative Co–N/C catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis and evaluation of phenylalanine-derived trifluoromethyl ketones for peptide-based oxidation catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Structural Analysis and Characterization of (2-Amino-4-(trifluoromethyl)phenyl)methanol

Abstract

(2-Amino-4-(trifluoromethyl)phenyl)methanol is a pivotal building block in contemporary medicinal and agrochemical research. The strategic incorporation of a trifluoromethyl group imparts unique physicochemical properties that can enhance the biological activity, metabolic stability, and overall efficacy of target molecules.[1][2][3][4][5] This technical guide provides a comprehensive framework for the structural analysis and characterization of this important intermediate. We will delve into the theoretical underpinnings and practical applications of key analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) spectroscopy, and High-Performance Liquid Chromatography (HPLC). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals, offering not just procedural steps but also the scientific rationale behind the methodologies, ensuring a thorough and validated approach to quality control and structural elucidation.

Introduction: The Significance of (2-Amino-4-(trifluoromethyl)phenyl)methanol in Chemical Synthesis

(2-Amino-4-(trifluoromethyl)phenyl)methanol, with the CAS number 186602-93-7, is a substituted aromatic amino alcohol. Its molecular structure, featuring an amino group, a hydroxyl group, and a trifluoromethyl group on a benzene ring, makes it a versatile intermediate in organic synthesis.

The trifluoromethyl (-CF3) group is a cornerstone of modern drug design.[1][2][3][4][5] Its high electronegativity and lipophilicity can significantly modulate a molecule's electronic and steric properties. This often leads to enhanced binding affinity to biological targets, improved cell membrane permeability, and increased metabolic stability by blocking sites susceptible to enzymatic degradation.[1][2][3] Consequently, (2-Amino-4-(trifluoromethyl)phenyl)methanol is a sought-after precursor for the synthesis of a wide array of Active Pharmaceutical Ingredients (APIs), particularly those targeting central nervous system disorders and inflammatory conditions.[6] In the agrochemical sector, the trifluoromethyl moiety contributes to the enhanced efficacy and selectivity of herbicides and pesticides.[6]

Given its critical role, the unambiguous structural confirmation and purity assessment of (2-Amino-4-(trifluoromethyl)phenyl)methanol are paramount to ensure the quality, safety, and efficacy of the final products. This guide outlines a multi-faceted analytical approach to achieve this.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool for Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.4 | d | 1H | Ar-H | Aromatic proton ortho to the -CH₂OH group and meta to the -CF₃ group. |

| ~6.8 | d | 1H | Ar-H | Aromatic proton meta to both the -CH₂OH and -CF₃ groups. |

| ~6.7 | s | 1H | Ar-H | Aromatic proton ortho to the -NH₂ group and meta to the -CF₃ group. |

| ~4.6 | s | 2H | -CH₂OH | Methylene protons of the benzyl alcohol. |

| ~4.0 (broad) | s | 2H | -NH₂ | Protons of the primary amine. Chemical shift can vary with concentration and solvent. |

| ~2.0 (broad) | s | 1H | -OH | Proton of the hydroxyl group. Chemical shift can vary with concentration and solvent. |

Disclaimer: These are predicted chemical shifts based on the analysis of similar structures and are for illustrative purposes. Actual experimental values may vary.

Causality Behind Expected Chemical Shifts:

-

The aromatic protons are in the typical downfield region (6.5-8.0 ppm). The electron-donating amino group will shield the ortho and para protons, shifting them upfield, while the electron-withdrawing trifluoromethyl group will deshield them, shifting them downfield.

-

The methylene protons adjacent to the hydroxyl group and the aromatic ring are expected to appear as a singlet around 4.6 ppm.

-

The amine and hydroxyl protons will appear as broad singlets, and their chemical shifts are highly dependent on solvent, concentration, and temperature due to hydrogen bonding.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of (2-Amino-4-(trifluoromethyl)phenyl)methanol and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) in an NMR tube.

-

Instrument Setup:

-

Use a 400 MHz (or higher) NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal resolution.

-

-

Data Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Use a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.

-

Integrate the peaks to determine the relative number of protons.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Reference the spectrum to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

-

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number and types of carbon atoms in a molecule.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~148 | Ar-C-NH₂ | Aromatic carbon attached to the amino group, shifted downfield due to the nitrogen's electronegativity. |

| ~138 | Ar-C-CH₂OH | Aromatic carbon attached to the methanol group. |

| ~128 (q) | Ar-C-CF₃ | Aromatic carbon attached to the trifluoromethyl group, appears as a quartet due to coupling with fluorine. |

| ~125 (q) | -CF₃ | Carbon of the trifluoromethyl group, appears as a quartet with a large coupling constant. |

| ~122 | Ar-CH | Aromatic methine carbon. |

| ~118 | Ar-CH | Aromatic methine carbon. |

| ~115 | Ar-CH | Aromatic methine carbon. |

| ~64 | -CH₂OH | Carbon of the methylene group. |

Disclaimer: These are predicted chemical shifts and are for illustrative purposes. Actual experimental values may vary.

Causality Behind Expected Chemical Shifts:

-

The aromatic carbons will resonate in the 110-150 ppm region.

-

The carbon attached to the highly electronegative trifluoromethyl group will be significantly deshielded and will show coupling to the three fluorine atoms, resulting in a quartet.

-

The carbon of the trifluoromethyl group itself will also be a quartet with a large C-F coupling constant.

-

The benzylic carbon of the methanol group will appear around 64 ppm.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup:

-

Tune the spectrometer to the ¹³C frequency.

-

-

Data Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum to simplify the spectrum to singlets for each carbon (except for the carbons coupled to fluorine).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing:

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum to the CDCl₃ solvent peak (δ 77.16 ppm).

-

Caption: NMR Spectroscopy Experimental Workflow.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Expected Mass Spectrum Data (Electron Ionization - EI)

| m/z | Proposed Fragment | Rationale |

| 191 | [M]⁺ | Molecular ion peak. The odd molecular weight is consistent with the presence of one nitrogen atom (the Nitrogen Rule).[4] |

| 174 | [M - OH]⁺ | Loss of a hydroxyl radical. |

| 173 | [M - H₂O]⁺ | Loss of a water molecule. |

| 162 | [M - CH₂OH]⁺ | Loss of the hydroxymethyl radical. |

| 145 | [C₇H₅F₃N]⁺ | Benzylic cleavage. |

Disclaimer: These are predicted m/z values and fragmentation patterns. Actual results may vary based on the ionization method and instrument conditions.

Causality Behind Fragmentation:

-

Nitrogen Rule: A molecule with an odd number of nitrogen atoms will have an odd nominal molecular mass.[4]

-

Alpha-Cleavage: For amines, cleavage of the bond alpha to the nitrogen is a common fragmentation pathway.[1]

-

Benzylic Cleavage: The bond between the aromatic ring and the benzylic carbon is susceptible to cleavage, leading to a stable benzylic cation.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (e.g., GC-MS or LC-MS).

-

Ionization: Utilize an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) may be used to primarily observe the molecular ion.

-

Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

Caption: Mass Spectrometry Experimental Workflow.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Expected FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Functional Group | Vibration |

| 3400-3200 (broad) | O-H | Stretching |

| 3350-3250 | N-H | Stretching (two bands for -NH₂) |

| 3100-3000 | Aromatic C-H | Stretching |

| 2950-2850 | Aliphatic C-H | Stretching (-CH₂) |

| 1620-1580 | C=C | Aromatic ring stretching |

| 1350-1150 | C-F | Stretching (strong) |

| 1250-1000 | C-O | Stretching |

Causality Behind IR Absorptions:

-

The broad O-H stretch is characteristic of alcohols and is due to hydrogen bonding.

-

Primary amines typically show two N-H stretching bands in the 3350-3250 cm⁻¹ region.[7]

-

The C-F stretching vibrations of the trifluoromethyl group are typically strong and appear in the 1350-1150 cm⁻¹ region.

-

The C-O stretching of the primary alcohol will be in the 1250-1000 cm⁻¹ range.

Experimental Protocol: FT-IR Spectroscopy

-

Sample Preparation:

-

Solid: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.

-

ATR: Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly on the ATR crystal.

-

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Acquire the sample spectrum.

-

The instrument automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

High-Performance Liquid Chromatography (HPLC): Purity Assessment and Quantification

HPLC is a powerful technique for separating, identifying, and quantifying the components of a mixture. For (2-Amino-4-(trifluoromethyl)phenyl)methanol, a reversed-phase HPLC method is most suitable.

Rationale for Reversed-Phase HPLC: (2-Amino-4-(trifluoromethyl)phenyl)methanol is a polar aromatic compound. In reversed-phase HPLC, a nonpolar stationary phase (like C18) is used with a polar mobile phase. The polar analyte will have a moderate affinity for the stationary phase, allowing for good separation from nonpolar impurities (which will be strongly retained) and very polar impurities (which will elute quickly).

Experimental Protocol: Reversed-Phase HPLC

-

Instrumentation:

-

An HPLC system equipped with a UV detector, a quaternary or binary pump, an autosampler, and a column oven.

-

-

Chromatographic Conditions:

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid (for improved peak shape).

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution: A typical gradient might start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B to elute the analyte and any less polar impurities. For example:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-18 min: 90% B

-

18-20 min: 10% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or a wavelength of maximum absorbance determined by a UV scan).

-

Injection Volume: 10 µL.

-

-

Sample and Standard Preparation:

-

Prepare a stock solution of a reference standard of (2-Amino-4-(trifluoromethyl)phenyl)methanol of known concentration in a suitable diluent (e.g., a mixture of water and acetonitrile).

-

Prepare the sample solution at a similar concentration.

-

-

Data Analysis:

-

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

-

For quantitative analysis, a calibration curve is constructed by injecting a series of standards of known concentrations and plotting the peak area versus concentration. The concentration of the analyte in the sample is then determined from this calibration curve.

-

Caption: HPLC Purity and Quantification Workflow.

Conclusion

The structural analysis and characterization of (2-Amino-4-(trifluoromethyl)phenyl)methanol require a multi-technique approach to ensure its identity, purity, and quality. NMR spectroscopy provides the definitive structural elucidation, mass spectrometry confirms the molecular weight and provides fragmentation information, FT-IR spectroscopy identifies the key functional groups, and HPLC is essential for purity assessment and quantification. The protocols and insights provided in this guide offer a robust framework for the comprehensive analysis of this important chemical intermediate, thereby supporting the development of novel pharmaceuticals and agrochemicals.

References

-

JoVE. (2023). Mass Spectrometry of Amines. Available at: [Link]

-

Chemistry LibreTexts. (2024). Spectroscopy of Amines. Available at: [Link]

-

Journal of Biomedical Research & Environmental Sciences. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

Wikipedia. (2023). Trifluoromethyl group. Available at: [Link]

-

Hovione. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available at: [Link]

-

LCGC International. (2014). Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. Available at: [Link]

-

ACS Publications. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Available at: [Link]

-

Drawell. (2023). Application of HPLC in Pharmaceutical Industry - From Discovery to Delivery. Available at: [Link]

-

PubMed. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Available at: [Link]

-

Lab Manager. (2023). HPLC in Pharmaceutical Applications and Pharmaceutical Industry. Available at: [Link]

-

uHPLCs. (2023). How is HPLC used in pharmaceutical industry. Available at: [Link]

-

Taylor & Francis Online. (2022). Determination of Heterocyclic Aromatic Amines (HAAs) in Urban Particulate Standard Reference Material and Wildfire-Influenced Particulate Matter by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). Available at: [Link]

-

Waters. (2015). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Available at: [Link]

-

Preprints.org. (2024). Role of HPLC in Quality Control Testing of Pharmaceuticals: A Regulatory Perspective. Available at: [Link]

-

Mastelf. (2025). HPLC Applications in Pharmaceuticals: Quality Control and Drug Development. Available at: [Link]

-

The Royal Society of Chemistry. (2017). Electronic Supplementary Information (ESI) for: A mild and efficient method for the synthesis of 2-substituted benzimidazoles using I2 in DMSO. Available at: [Link]

-

NIST WebBook. (2023). Benzyl alcohol. Available at: [Link]

-

YouTube. (2020). Spectral analysis practice problem #02 (benzyl alcohol). Available at: [Link]

-

The Royal Society of Chemistry. (2018). Supporting Information to the manuscript Transfer Hydrogenation of Aldehydes and Ketones Catalyzed by an Aminophosphinite POCNH Pincer Complex of Ni(II). Available at: [Link]

-

MySkinRecipes. (2023). (2-Amino-4-(trifluoromethyl)phenyl)methanol. Available at: [Link]

- Google Patents. (2019). WO2019097306A2 - Synthesis of 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1h-pyrazole-3-carbonitrile and related compounds.

- Google Patents. (1979). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.

-

ResearchGate. (2018). FIGURE 1 FTIR spectra of organic monomers. (a) 3,5-Bis(4nitro-2-trifluoromethylphenoxy)phenol. (b) 3,5-Bis(4-amino-2trifluoromethylphenoxy)phenol. (c) 1,3-Bis(2-trifluoromethyl-4aminophenoxy)-5-(2,3,4,5-tetrafluorophenoxy)benzene. Available at: [Link]

- Google Patents. (2002). DE10065442A1 - Improved process for the preparation of 2- (4-trifluoromethoxyphenyl) ethylamine and 4-bromomethyl and 4-chloromethyl-1-trifluoromethoxy-benzene.

-

ResearchGate. (2019). 1 H (a) and 13 C (b) NMR spectra of 4-amino-2-methyl-8-(trifluoromethyl)quinoline. Available at: [Link]

- Google Patents. (2013). WO2013134298A1 - SUBSTITUTED 1,6-NAPHTHYRIDINES AND THEIR USE AS INHIBITORS OF KINASE ACTIVITY.

- Google Patents. (2013). Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.

-

MDPI. (2020). Fluorescence and FTIR Spectra Analysis of Trans-A2B2-Substituted Di- and Tetra-Phenyl Porphyrins. Available at: [Link]

-

Chegg. (2021). Solved 4. Interpret the following 'H NMR spectrum for. Available at: [Link]

-

The Royal Society of Chemistry. (2019). 1 - The Royal Society of Chemistry. Available at: [Link]

-

The Royal Society of Chemistry. (2017). 2 - Supporting Information. Available at: [Link]

-

Human Metabolome Database. (2023). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0033944). Available at: [Link]

-

Human Metabolome Database. (2023). 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0033944). Available at: [Link]

-

Indian Academy of Sciences. (1983). Electronic spectra of paramethoxy benzyl alcohol and parachloro benzyl cyanide. Available at: [Link]

-

University of Alberta. (2023). NMR Chemical Shifts. Available at: [Link]

-

SpectraBase. (2023). Benzyl alcohol. Available at: [Link]

-

Human Metabolome Database. (2023). 1H NMR Spectrum (1D, 900 MHz, D2O, predicted) (HMDB0032619). Available at: [Link]

-

Human Metabolome Database. (2023). 13C NMR Spectrum (1D, D2O, experimental) (HMDB0033944). Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 5. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 6. (2-Amino-4-(trifluoromethyl)phenyl)methanol [myskinrecipes.com]

- 7. web.pdx.edu [web.pdx.edu]

Solubility Profile of (2-Amino-4-(trifluoromethyl)phenyl)methanol: A Technical Guide to Determination and Interpretation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2-Amino-4-(trifluoromethyl)phenyl)methanol is a fluorinated aromatic amino alcohol of significant interest as a building block in medicinal chemistry and materials science. Its unique trifunctional structure presents a complex solubility profile that is critical for its application in synthesis, purification, and formulation. This guide provides a comprehensive overview of the theoretical principles governing its solubility, a detailed, field-proven experimental protocol for its accurate determination, and a framework for interpreting the resulting data. We address the dual nature of the molecule—the hydrophilic contributions of its amino and hydroxyl moieties versus the lipophilic influence of the trifluoromethyl group—to provide researchers with the foundational knowledge required for its effective utilization.

Introduction: The Importance of a Well-Defined Solubility Profile

The solubility of an active pharmaceutical ingredient (API) or a key intermediate is a critical physicochemical parameter that dictates its behavior throughout the drug development lifecycle.[1][2] For a molecule like (2-Amino-4-(trifluoromethyl)phenyl)methanol (CAS 186602-93-7), understanding its solubility in various organic solvents is paramount for:

-

Reaction Optimization: Selecting an appropriate solvent to ensure all reactants remain in a single phase.

-

Process Development: Designing efficient crystallization and purification protocols.

-

Formulation Science: Creating stable and bioavailable drug products.

This guide moves beyond a simple data sheet, offering a deep dive into the molecular characteristics that govern solubility and providing a robust methodology for its experimental determination.

Theoretical Framework: Deconstructing the Molecular Influences on Solubility

The solubility of (2-Amino-4-(trifluoromethyl)phenyl)methanol is a product of the interplay between its distinct functional groups and their interaction with the solvent.

-

Hydrophilic & Polar Moieties: The primary amine (-NH₂) and benzyl alcohol (-CH₂OH) groups are capable of acting as both hydrogen bond donors and acceptors. This suggests a strong affinity for polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., DMSO, DMF) with which they can form strong intermolecular interactions.

-

Lipophilic & Electron-Withdrawing Moiety: The trifluoromethyl (-CF₃) group is a powerful electron-withdrawing substituent known for its high lipophilicity.[3][4][5] This property significantly increases a molecule's affinity for non-polar environments and enhances its solubility in fats and lipids, a key factor for improving membrane permeability in biological systems.[4][6] The strong carbon-fluorine bonds also confer high metabolic stability.[3][4]

The resulting solubility profile is a balance between these opposing characteristics. We can predict that the compound will exhibit its highest solubility in polar solvents capable of hydrogen bonding, moderate solubility in polar aprotic solvents, and significantly lower solubility in non-polar hydrocarbon solvents.

Caption: Key factors influencing the solubility of the target compound.

Experimental Determination: The Isothermal Shake-Flask Method

To obtain reliable, quantitative data, the isothermal shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[1][7] The protocol described below is a self-validating system designed for accuracy and reproducibility, drawing from established guidelines.[8][9]

3.1 Materials and Equipment

-

(2-Amino-4-(trifluoromethyl)phenyl)methanol (purity ≥98%)

-

Selected organic solvents (HPLC grade or equivalent)

-

Glass vials (e.g., 4 mL or 8 mL) with PTFE-lined screw caps

-

Analytical balance (±0.01 mg)

-

Orbital shaker with temperature control

-

Centrifuge with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

3.2 Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of solid (2-Amino-4-(trifluoromethyl)phenyl)methanol to a pre-weighed glass vial. An amount that is visually in excess after equilibration is sufficient.

-

Solvent Addition: Add a known volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed (e.g., 150 rpm).

-

Equilibrium Verification (Self-Validation): Equilibrate the samples for at least 48 hours. To ensure equilibrium has been reached, take samples at multiple time points (e.g., 24, 48, and 72 hours).[8] True equilibrium is confirmed when the measured concentration plateaus and does not significantly change between the later time points.

-

Phase Separation: After the equilibration period, allow the vials to rest for 30 minutes to permit sedimentation. To ensure complete removal of undissolved solids, centrifuge the vials at high speed (e.g., 10,000 rpm for 15 minutes) at the same temperature as the equilibration.[1]

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining microscopic particles.

-

Dilution: Accurately dilute the filtered supernatant with a suitable solvent (often the mobile phase of the HPLC method) to a concentration that falls within the calibrated range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated, stability-indicating HPLC-UV method.[10] The concentration is determined by comparing the peak area to a standard curve prepared from known concentrations of the compound.

-

Calculation: Calculate the solubility using the following formula: Solubility (g/L) = (Concentration from HPLC (mg/L) × Dilution Factor) / 1000

Caption: Isothermal Shake-Flask solubility determination workflow.

Solubility Data & Interpretation (Illustrative)

While extensive public data for this specific compound is unavailable, the following table provides an illustrative example of expected solubility results based on the theoretical principles discussed. This data should be experimentally verified.

| Solvent | Solvent Class | Polarity Index | Predicted Solubility at 25°C (g/L) | Interpretation & Rationale |

| Methanol | Polar Protic | 5.1 | > 200 | Very High. Excellent H-bonding with both -NH₂ and -OH groups. |

| Ethanol | Polar Protic | 4.3 | > 150 | High. Strong H-bonding, slightly less polar than methanol. |

| Isopropanol | Polar Protic | 3.9 | ~ 100 | High. Good solubility, reduced by increased steric hindrance and lower polarity. |

| Acetone | Polar Aprotic | 5.1 | ~ 80 | Good. Strong dipole-dipole interactions, can accept H-bonds but not donate. |

| Acetonitrile | Polar Aprotic | 5.8 | ~ 50 | Moderate. Highly polar but a weaker H-bond acceptor than acetone. |

| Ethyl Acetate | Polar Aprotic | 4.4 | ~ 25 | Moderate. Lower polarity and moderate H-bond accepting capability. |

| Dichloromethane | Halogenated | 3.1 | ~ 10 | Low. Limited polarity, unable to engage in significant H-bonding. |

| Toluene | Aromatic HC | 2.4 | < 5 | Very Low. Non-polar nature cannot overcome the energy required to break solute-solute H-bonds. |

| Hexane | Aliphatic HC | 0.1 | < 1 | Insoluble. Highly non-polar, incompatible with the polar functional groups. |

Interpretation: The illustrative data aligns with our theoretical predictions. The compound's solubility is dominated by its ability to form hydrogen bonds, making it highly soluble in protic solvents like methanol. As the solvent polarity and hydrogen bonding capacity decrease, the solubility drops markedly. The lipophilic trifluoromethyl group is insufficient to grant significant solubility in non-polar hydrocarbon solvents like toluene and hexane.

Practical Applications in Research and Development

-

For Synthesis: A reaction requiring this compound as a starting material could be effectively run in Methanol or Isopropanol to ensure high concentration. For product isolation, an anti-solvent like Toluene or Hexane could be used to induce precipitation.

-

For Purification: Recrystallization would be a viable strategy. The compound could be dissolved in a minimal amount of hot Methanol or Acetone, followed by cooling or the addition of a non-polar anti-solvent to yield purified crystals.

-

For Formulation: For a liquid formulation, a co-solvent system, perhaps involving glycols (structurally similar to alcohols), might be explored to achieve the target concentration and stability.

Conclusion

(2-Amino-4-(trifluoromethyl)phenyl)methanol possesses a complex but predictable solubility profile governed by the strong hydrogen bonding capacity of its amino and hydroxyl groups and the lipophilic nature of its trifluoromethylphenyl core. Its solubility is highest in polar protic solvents and lowest in non-polar hydrocarbons. By employing a robust and self-validating experimental method like the isothermal shake-flask technique, researchers can generate the accurate data necessary to optimize synthetic processes, streamline purification, and accelerate formulation development.

References

- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC. PubMed Central.

- The Chemistry of Fluorine: Why Trifluoromethyl Groups Matter in Synthesis. Advanced ChemBlocks Inc.

- A review of methods for solubility determination in biopharmaceutical drug characterisation. MDPI.

- Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione.

- What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. ResearchGate.

- Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution.

- Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications.

- Chemical Stability Enhanced: The Impact of Trifluoromethyl Groups in Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- Method for determining solubility of a chemical compound. Google Patents.

- Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC. NIH.

- OECD GUIDELINES FOR THE TESTING OF CHEMICALS. OECD.

- Ask a Formulator: What is the Purpose and Approach to Solubility Studies?. Dow Development Labs.

- PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC. World Health Organization.

- High-accuracy water solubility determination using logK. KREATiS.

- Predicting drug solubility in organic solvents mixtures. University of Padua.

- Annex 4. World Health Organization (WHO).

- WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver. ECA Academy.

- TSCA partition coefficient (n-octanol/water), shake flask method. GovInfo.

- (2-Amino-4-(trifluoromethyl)phenyl)methanol. Sigma-Aldrich.

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

Sources

- 1. researchgate.net [researchgate.net]

- 2. rheolution.com [rheolution.com]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. nbinno.com [nbinno.com]

- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. who.int [who.int]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

A Technical Guide to the Spectroscopic Characterization of (2-Amino-4-(trifluoromethyl)phenyl)methanol

Prepared by: Gemini, Senior Application Scientist

Introduction

(2-Amino-4-(trifluoromethyl)phenyl)methanol (CAS No. 186602-93-7) is a fluorinated aromatic building block of significant interest to researchers in medicinal chemistry and materials science. Its structural motifs—a primary aromatic amine, a benzylic alcohol, and an electron-withdrawing trifluoromethyl group—make it a versatile intermediate for the synthesis of novel pharmaceutical agents and functional materials. The trifluoromethyl group, in particular, is often incorporated to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.

This guide provides an in-depth analysis of the expected spectroscopic signature of (2-Amino-4-(trifluoromethyl)phenyl)methanol. As complete, published experimental spectra for this specific molecule are not consistently available, this document synthesizes data from structurally analogous compounds and first principles of spectroscopy to present a robust, predictive characterization. We will delve into Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), explaining the causality behind experimental choices and spectral interpretations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of an organic compound. For (2-Amino-4-(trifluoromethyl)phenyl)methanol, ¹H, ¹³C, and ¹⁹F NMR would collectively provide an unambiguous structural confirmation.

Predicted ¹H NMR Spectroscopy

The proton NMR spectrum is anticipated to show distinct signals for each unique proton environment. The electron-donating amine (-NH₂) and electron-withdrawing trifluoromethyl (-CF₃) groups exert opposing effects on the chemical shifts of the aromatic protons, leading to a well-resolved pattern.

Rationale for Predictions:

-

Aromatic Protons (H-3, H-5, H-6): The protons on the benzene ring are subject to complex electronic effects. The -NH₂ group is strongly activating (ortho-, para-directing) and shields nearby protons, shifting them upfield. Conversely, the -CF₃ group is strongly deactivating (meta-directing) and deshields protons, shifting them downfield.[1][2] The resulting chemical shifts are a balance of these influences. We predict three distinct aromatic signals. H-3, being ortho to the strongly donating amino group, should be the most upfield. H-5, positioned between the -CF₃ and -CH₂OH groups, will be further downfield. H-6, ortho to the -CF₃ group, is expected to be the most deshielded. The coupling constants (J-values) will reveal their ortho and meta relationships.

-

Benzylic Protons (-CH₂OH): These protons are adjacent to an aromatic ring and an oxygen atom, placing their signal around 4.6 ppm. This will appear as a singlet, unless coupling to the hydroxyl proton is observed.

-

Amine Protons (-NH₂): These protons are exchangeable and often appear as a broad singlet. The chemical shift can vary significantly depending on solvent, concentration, and temperature.

-

Hydroxyl Proton (-OH): Similar to the amine protons, the hydroxyl proton is exchangeable and its signal is often a broad singlet that can vary in position.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 7.35 | d (J ≈ 1.5 Hz) | 1H | H-3 |

| ~ 7.20 | dd (J ≈ 8.0, 1.5 Hz) | 1H | H-5 |

| ~ 6.80 | d (J ≈ 8.0 Hz) | 1H | H-6 |

| ~ 4.60 | s | 2H | -CH ₂OH |

| ~ 4.20 | br s | 2H | -NH ₂ |

| ~ 1.90 | br s | 1H | -OH |

Predicted ¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The powerful electron-withdrawing nature of the fluorine atoms in the -CF₃ group will cause a characteristic quartet for that carbon due to C-F coupling and will significantly influence the shifts of adjacent aromatic carbons.[3]

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 148.0 | C-2 | Carbon attached to the electron-donating -NH₂ group. |

| ~ 131.5 (q, JCF ≈ 32 Hz) | C-4 | Carbon attached to the -CF₃ group, deshielded and split into a quartet.[3] |

| ~ 129.0 | C-6 | Aromatic CH, deshielded by proximity to -CF₃ group. |

| ~ 124.0 (q, JCF ≈ 272 Hz) | -C F₃ | Trifluoromethyl carbon, strongly deshielded by fluorine and split into a large quartet. |

| ~ 122.5 | C-1 | Quaternary carbon attached to the -CH₂OH group. |

| ~ 118.0 (q, JCF ≈ 4 Hz) | C-5 | Aromatic CH, influenced by both neighboring groups. |

| ~ 115.0 | C-3 | Aromatic CH, shielded by the adjacent -NH₂ group. |

| ~ 64.0 | -C H₂OH | Benzylic alcohol carbon.[4] |

Experimental Protocol for NMR Spectroscopy

A self-validating NMR protocol ensures reproducibility and data integrity.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of (2-Amino-4-(trifluoromethyl)phenyl)methanol.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure complete dissolution.

-

Transfer the solution into a high-precision 5 mm NMR tube.

-

Cap the tube securely and wipe the exterior clean.[5]

-

-

Instrument Setup & Data Acquisition:

-

Insert the sample into the NMR spectrometer's magnet.[6]

-

Lock the field using the deuterium signal from the solvent.

-

Shim the magnetic field to achieve maximum homogeneity, ensuring sharp, symmetrical peaks.

-

Tune and match the probe for the desired nucleus (¹H, ¹³C) to maximize signal-to-noise.[7]

-

Acquire the spectrum using standard pulse sequences. For ¹H, a simple pulse-acquire sequence is sufficient. For ¹³C, a proton-decoupled sequence (e.g., zgpg30) is used to simplify the spectrum to singlets.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum to ensure all peaks are in positive absorption mode.

-

Calibrate the chemical shift axis by referencing the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H, 77.16 ppm for ¹³C).[8]

-

Integrate the ¹H spectrum to determine the relative ratios of protons.

-

NMR Workflow Diagram

Caption: Standard workflow for NMR sample analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Bands

The structure of (2-Amino-4-(trifluoromethyl)phenyl)methanol contains several IR-active functional groups whose characteristic vibrations can be readily identified.

Rationale for Predictions:

-

O-H and N-H Stretching: The alcohol O-H and amine N-H bonds both vibrate in the 3200-3600 cm⁻¹ region. The O-H stretch is typically broad due to hydrogen bonding, while the N-H stretch for a primary amine (-NH₂) appears as two sharper peaks (symmetric and asymmetric stretches) superimposed on the O-H band.[9][10]

-

Aromatic C-H Stretching: The C-H bonds on the benzene ring will show absorption bands just above 3000 cm⁻¹.[11]

-

C-F Stretching: The C-F bonds of the trifluoromethyl group are very strong and polar, resulting in one or more very strong absorption bands in the 1100-1350 cm⁻¹ region. This is often a highly characteristic feature of fluorinated compounds.

-

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds within the aromatic ring gives rise to a series of bands, typically around 1600 cm⁻¹ and 1450-1500 cm⁻¹.[12]

-

C-O Stretching: The C-O single bond of the benzylic alcohol will produce a strong absorption band in the 1000-1250 cm⁻¹ region.[11]

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3500 - 3200 | O-H Stretch | Alcohol (-OH) | Strong, Broad |

| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) | Medium, Sharp (2 bands) |

| 3100 - 3000 | C-H Stretch | Aromatic | Medium |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) | Medium |

| 1610, 1500 | C=C Stretch | Aromatic Ring | Medium to Strong |

| 1350 - 1100 | C-F Stretch | Trifluoromethyl (-CF₃) | Very Strong |

| 1250 - 1000 | C-O Stretch | Primary Alcohol | Strong |

Experimental Protocol for IR Spectroscopy

-

Sample Preparation (ATR Method):

-

Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Run a background spectrum of the empty, clean crystal.[13]

-

Place a small amount of the solid (2-Amino-4-(trifluoromethyl)phenyl)methanol powder directly onto the ATR crystal.

-

Use the pressure arm to apply firm, consistent pressure, ensuring good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Data Analysis:

-

Identify the key absorption bands and correlate them with the functional groups present in the molecule.

-

After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft lab wipe.

-

IR Analysis Workflow Diagram

Caption: Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. It is used to determine the molecular weight and elemental formula of a compound and can provide structural information through analysis of fragmentation patterns.[14]

Predicted Mass Spectrum

The molecular formula of (2-Amino-4-(trifluoromethyl)phenyl)methanol is C₈H₈F₃NO, with a monoisotopic mass of approximately 191.056 g/mol . In an Electron Ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) at m/z 191 would be expected, along with several characteristic fragment ions.

Rationale for Predictions:

-

Molecular Ion (M⁺˙): The peak corresponding to the intact molecule after losing one electron. Aromatic compounds often show a prominent molecular ion peak.

-

Alpha-Cleavage: A common fragmentation pathway for benzyl alcohols is the cleavage of the bond between the benzylic carbon and the aromatic ring. However, a more favorable alpha-cleavage is the loss of a hydrogen atom from the benzylic carbon to form a resonance-stabilized oxonium ion at [M-1]⁺.[15][16]

-

Loss of Water ([M-18]⁺˙): Alcohols frequently undergo dehydration (loss of H₂O) upon ionization, which would result in a peak at m/z 173.[17]

-

Loss of Hydroxymethyl Radical ([M-31]⁺): Cleavage of the C-C bond between the ring and the CH₂OH group would result in the loss of a ·CH₂OH radical, giving a fragment at m/z 160.

-

Tropylium Ion Formation: Benzyl alcohols are known to rearrange and lose neutral molecules like CO to form stable aromatic cations. Fragmentation of the [M-I]⁺ ion in 4-iodobenzyl alcohol to a base peak at m/z 79 is a known pathway, suggesting similar rearrangements are possible.[16][18]

Predicted Key Fragments in EI-MS

| m/z | Ion Formula | Identity |

|---|---|---|

| 191 | [C₈H₈F₃NO]⁺˙ | Molecular Ion (M⁺˙) |

| 190 | [C₈H₇F₃NO]⁺ | [M-H]⁺ (from α-cleavage) |

| 173 | [C₈H₆F₃N]⁺˙ | [M-H₂O]⁺˙ (Dehydration) |

| 160 | [C₇H₅F₃N]⁺ | [M-CH₂OH]⁺ |

Experimental Protocol for Mass Spectrometry

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically ~1 mg/mL) in a volatile solvent like methanol or acetonitrile.

-

-

Instrument Setup (Direct Infusion ESI-MS):

-

Calibrate the mass spectrometer using a known calibration standard to ensure high mass accuracy.

-

Set the ionization source parameters (e.g., for Electrospray Ionization - ESI), including capillary voltage, nebulizing gas pressure, and drying gas temperature and flow rate.[19]

-

-

Data Acquisition:

-

Infuse the sample solution into the ion source at a constant flow rate using a syringe pump.

-

Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da) to detect the molecular ion and major fragments.

-

For structural elucidation, a tandem MS (MS/MS) experiment can be performed where the molecular ion (m/z 191) is isolated and fragmented to generate a daughter ion spectrum.[20]

-

-

Data Analysis:

-

Identify the molecular ion peak in the full scan spectrum.

-

Use the measured m/z values to propose elemental formulas for the parent and fragment ions.

-

Propose a fragmentation pathway consistent with the observed MS/MS spectrum and known chemical principles.

-

Mass Spectrometry Workflow Diagram

Caption: General workflow for mass spectrometry analysis via direct infusion.

Conclusion

The structural elucidation of (2-Amino-4-(trifluoromethyl)phenyl)methanol relies on a synergistic application of modern spectroscopic techniques. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation behavior. While this guide is based on predictive analysis grounded in established principles, it provides a robust framework for researchers to interpret experimental data, validate material identity, and ensure the quality of this important chemical intermediate in their drug development and materials science endeavors.

References

-

ResearchGate. (n.d.). 1 H (a) and 13 C (b) NMR spectra of... Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/12%3A_Structure_Determination_-Mass_Spectrometry_and_Infrared_Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups]([Link] Spectroscopy/12.08%3A_Infrared_Spectra_of_Some_Common_Functional_Groups)

-

Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at m/z = 79? Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

University of Notre Dame. (2023). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. Retrieved from [Link]

-

ResearchGate. (2019). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: amines. Retrieved from [Link]

-

Chemical Instrumentation Facility, Iowa State University. (n.d.). Mass Spectrometry Tutorial. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0000159). Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Health, Safety and Environment Office, The Chinese University of Hong Kong. (n.d.). STANDARD OPERATING PROCEDURE – E006 Nuclear Magnetic Resonance (NMR) spectroscopy. Retrieved from [Link]

-

YouTube. (2020). How To Obtain A Neat IR Spectrum. Retrieved from [Link]

-

NanoValid. (n.d.). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

-

PubMed Central (PMC). (2023). Exploring the Steps of Infrared (IR) Spectral Analysis: Pre-Processing, (Classical) Data Modelling, and Deep Learning. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.3: IR Spectrum and Characteristic Absorption Bands. Retrieved from [Link]

-

ResearchGate. (n.d.). F N.M.R. chemical shifts in substituted benzotrifluorides and benzal fluorides. Retrieved from [Link]

-

UTHSCSA. (n.d.). Step-by-step procedure for NMR data acquisition. Retrieved from [Link]

-

Master Organic Chemistry. (2016). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

-

Portland Press. (2020). A beginner’s guide to mass spectrometry–based proteomics. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information for.... Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

GGC. (n.d.). Standard Operating Procedure H-NMR. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Introduction to Mass Spectrometry, a Tutorial. Retrieved from [Link]

-

National Institutes of Health (NIH). (n.d.). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Retrieved from [Link]

-

The McCrone Group. (2015). Techniques for Obtaining Infrared Spectra. Retrieved from [Link]

-

SlideShare. (n.d.). Fragmentation of different functional groups. Retrieved from [Link]

-

Illinois State University. (2015). Infrared Spectroscopy. Retrieved from [Link]

-

MDPI. (2024). Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. Retrieved from [Link]

-

YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

-

ResearchGate. (2018). Synthesis, spectral analysis (FT-IR, 1H NMR, 13C NMR and UV–visible) and quantum chemical studies.... Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

University of Puget Sound. (n.d.). NMR Chemical Shifts. Retrieved from [Link]

-

ResearchGate. (2014). 5-Acetyl-2-amino-4-(2-fluorophenyl)-6-methyl-4H-pyran-3-carbonitrile dichlomethane hemisolvate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. m.youtube.com [m.youtube.com]

- 3. rsc.org [rsc.org]

- 4. web.pdx.edu [web.pdx.edu]

- 5. pydio.campus.nd.edu [pydio.campus.nd.edu]

- 6. commons.ggc.edu [commons.ggc.edu]

- 7. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 8. rsc.org [rsc.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. uanlch.vscht.cz [uanlch.vscht.cz]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. Mass Spectrometry Tutorial (Dr. Kamel Harrata) | Chemical Instrumentation Facility [cif.iastate.edu]

- 15. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 16. benchchem.com [benchchem.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 19. portlandpress.com [portlandpress.com]

- 20. application.wiley-vch.de [application.wiley-vch.de]

Sourcing and Quality Control of (2-Amino-4-(trifluoromethyl)phenyl)methanol: A Technical Guide for Researchers

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals on the Commercial Availability, Supplier Qualification, and Quality Control of the Key Synthetic Intermediate, (2-Amino-4-(trifluoromethyl)phenyl)methanol.

Introduction: The Strategic Importance of (2-Amino-4-(trifluoromethyl)phenyl)methanol in Medicinal Chemistry

(2-Amino-4-(trifluoromethyl)phenyl)methanol, a substituted aminobenzyl alcohol, is a crucial building block in the synthesis of complex organic molecules, particularly within the pharmaceutical and agrochemical industries. The strategic placement of the amino, hydroxymethyl, and trifluoromethyl groups on the phenyl ring provides a versatile scaffold for the construction of a diverse range of bioactive compounds. The trifluoromethyl group, in particular, is a bioisostere of a methyl group but with significantly different electronic properties. Its high electronegativity and lipophilicity can enhance the metabolic stability, binding affinity, and bioavailability of a drug candidate.[1] Consequently, the reliable procurement of high-quality (2-Amino-4-(trifluoromethyl)phenyl)methanol is a critical first step in many discovery and development programs. This guide provides a comprehensive overview of its commercial availability, a framework for supplier evaluation, and detailed protocols for ensuring its quality and purity.

Commercial Availability and Supplier Landscape

(2-Amino-4-(trifluoromethyl)phenyl)methanol is available from a range of chemical suppliers, catering to different scales of research and manufacturing. The primary CAS number for this compound is 186602-93-7 . Researchers should be aware of isomeric variants, such as (4-Amino-2-(trifluoromethyl)phenyl)methanol (CAS: 900254-46-8), and ensure they are sourcing the correct isomer for their synthetic route.

A summary of prominent suppliers is provided below. Purity levels typically range from 95% to over 98%, with the physical form being a white to off-white solid.

| Supplier | CAS Number | Purity | Additional Information |

| Sigma-Aldrich | 186602-93-7 | ≥98% | Available through various product listings, including from preferred partners. Safety Data Sheets (SDS) and Certificates of Analysis (CoA) are typically available.[2] |

| BLDpharm | 186602-93-7 | ≥95% | Offers various pack sizes. Technical documents such as NMR, HPLC, and LC-MS data may be available upon request. |

| Parchem | 1187928-59-1 (Note: This CAS may be for a related isomer, cross-verification is crucial) | Not specified | Specialty chemical supplier. Researchers should request detailed specifications. |

| MySkinRecipes | 186602-93-7 | ≥95% | Provides product specifications including appearance, purity, and confirmation by IR and NMR.[3] |

Expert Insight: When selecting a supplier, it is crucial to look beyond the listed purity. The consistency of the product between batches, the quality of the accompanying documentation (CoA and SDS), and the supplier's responsiveness to technical inquiries are equally important. For drug development applications, a supplier with a robust quality management system (e.g., ISO 9001 certification) is highly recommended.

Below is a graphical representation of a recommended workflow for supplier evaluation and selection.

Caption: A workflow for the evaluation and qualification of suppliers for (2-Amino-4-(trifluoromethyl)phenyl)methanol.

Quality Control and In-house Verification